molecular formula C19H20N2O4 B14628381 2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline CAS No. 57544-83-9

2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline

Cat. No.: B14628381
CAS No.: 57544-83-9
M. Wt: 340.4 g/mol
InChI Key: KWEFYTMFKBZQNQ-UHFFFAOYSA-N
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Description

2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a fused ring system, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline typically involves the reaction of palmatine chloride with sodium hydroxide in methanol . The reaction is carried out under stirring conditions, and the product is obtained after filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and fused ring system allow the compound to bind to specific sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline is unique due to its specific arrangement of methoxy groups and the fused ring system, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

57544-83-9

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydrobenzimidazolo[2,1-a]isoquinoline

InChI

InChI=1S/C19H20N2O4/c1-22-15-7-11-5-6-21-14-10-18(25-4)17(24-3)9-13(14)20-19(21)12(11)8-16(15)23-2/h7-10H,5-6H2,1-4H3

InChI Key

KWEFYTMFKBZQNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=NC4=CC(=C(C=C43)OC)OC)OC

Origin of Product

United States

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